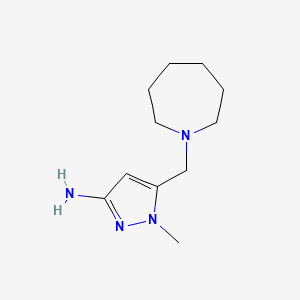
2-(benzylamino)-N-(2-methoxy-5-methylphenyl)-2-sulfanylideneacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of an organic compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure of “2-(benzylamino)-N-(2-methoxy-5-methylphenyl)-2-sulfanylideneacetamide” is not available in the current resources .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not available in the current resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties of “this compound” are not available in the current resources .Aplicaciones Científicas De Investigación
Crystallography and Molecular Structure
Research has shown that compounds with a similar structural framework to 2-(benzylamino)-N-(2-methoxy-5-methylphenyl)-2-sulfanylideneacetamide exhibit unique crystal structures and conformational properties. For example, studies on related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides revealed molecules with a folded conformation, where the pyrimidine ring inclination to the benzene ring varies significantly, suggesting potential applications in crystal engineering and molecular design (Subasri et al., 2017).
Antimicrobial Activity
Another research avenue explores the development of compounds with strong antimicrobial properties against specific pathogens. For instance, derivatives of the 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold showed potent activities against Helicobacter pylori, a gastric pathogen, indicating the potential of structurally similar compounds for use as novel anti-H. pylori agents (Carcanague et al., 2002).
Photoregulated Drug Release
In materials science, the development of photoresponsive molecularly imprinted hydrogels using azobenzene-containing monomers demonstrates the potential for photoregulated release and uptake of pharmaceuticals. This research suggests applications in controlled drug delivery systems, where compounds like this compound could be used as templates for creating specific drug release mechanisms (Gong et al., 2008).
Anticancer and Radiosensitizing Properties
Compounds containing the sulfonamide moiety, akin to this compound, have been evaluated for their anticancer and radiosensitizing effects. Some newly synthesized Schiff bases demonstrated notable cytotoxic activities against human breast cancer cell lines, surpassing the efficacy of reference drugs like doxorubicin, highlighting their potential in cancer therapy (Ghorab et al., 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(benzylamino)-N-(2-methoxy-5-methylphenyl)-2-sulfanylideneacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12-8-9-15(21-2)14(10-12)19-16(20)17(22)18-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBFLQMUZMTCHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=S)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2869120.png)
![7-(2-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2869122.png)
![N-(2-chloro-6-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2869124.png)
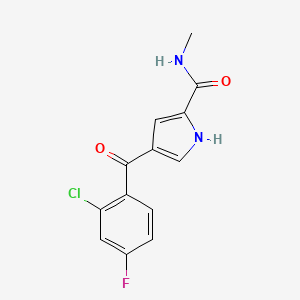
![N-[(E)-3-Methylsulfonylprop-2-enyl]-2-(3,3,3-trifluoropropyl)-1,3-thiazole-5-carboxamide](/img/structure/B2869126.png)
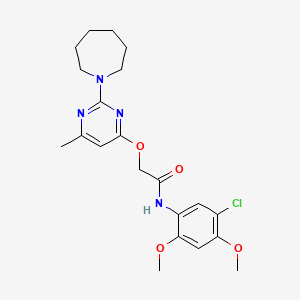
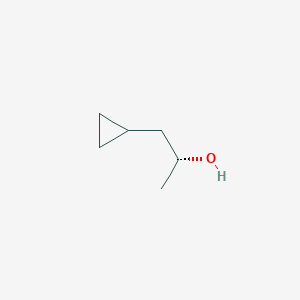
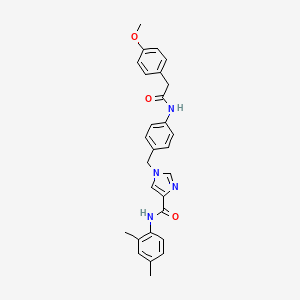
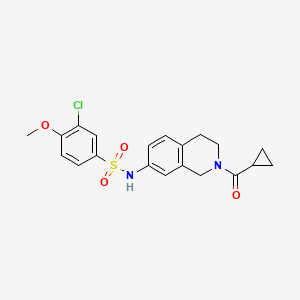

![3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2869137.png)
